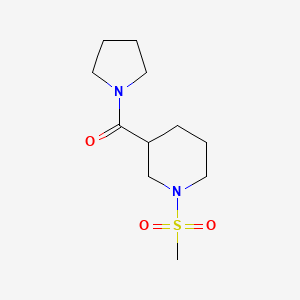
2-fluoro-5-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluoro-5-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide, also known as TAK-659, is a novel small molecule inhibitor that has shown promising results in preclinical studies. This compound belongs to the class of kinase inhibitors and has been developed as a potential therapeutic agent for the treatment of various cancers and autoimmune diseases.
作用機序
2-fluoro-5-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide exerts its pharmacological effects by inhibiting the activity of BTK, ITK, and TXK kinases. BTK is a key mediator of B-cell receptor signaling, which is critical for the survival and proliferation of B-cells in various types of lymphoma. ITK and TXK are involved in the regulation of T-cell receptor signaling, which is important for the activation and proliferation of T-cells in autoimmune diseases. By inhibiting these kinases, 2-fluoro-5-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide blocks the activation of downstream signaling pathways, leading to the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects
2-fluoro-5-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to exhibit potent anti-tumor activity in preclinical models of lymphoma and leukemia. In addition, 2-fluoro-5-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to be effective in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus. 2-fluoro-5-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the pathogenesis of autoimmune diseases.
実験室実験の利点と制限
One of the major advantages of 2-fluoro-5-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide is its selectivity for BTK, ITK, and TXK kinases. This selectivity reduces the risk of off-target effects and toxicity, making 2-fluoro-5-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide a promising therapeutic agent for the treatment of cancer and autoimmune diseases. However, one of the limitations of 2-fluoro-5-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide is its poor solubility, which can limit its bioavailability and efficacy in vivo. Additionally, the optimal dosing and treatment regimen of 2-fluoro-5-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide in humans are still under investigation.
将来の方向性
There are several future directions for the development of 2-fluoro-5-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide. One potential direction is the combination of 2-fluoro-5-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide with other therapeutic agents, such as chemotherapy or immunotherapy, to enhance its anti-tumor activity. Another direction is the investigation of 2-fluoro-5-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide in other types of cancer and autoimmune diseases. Additionally, the optimization of the dosing and treatment regimen of 2-fluoro-5-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide in humans is an important future direction. Finally, the development of analogs of 2-fluoro-5-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide with improved solubility and pharmacokinetic properties is another potential direction for the future development of this compound.
Conclusion
In conclusion, 2-fluoro-5-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide is a novel small molecule inhibitor that has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various cancers and autoimmune diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-fluoro-5-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide have been discussed in this paper. Further research is needed to fully understand the potential of 2-fluoro-5-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide as a therapeutic agent in humans.
合成法
The synthesis of 2-fluoro-5-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide involves a multi-step process that starts with the preparation of 2-fluoro-5-nitrobenzoic acid. The nitro group is then reduced to an amine, which is further protected with a tetrahydro-2-furanylmethyl group. The piperidine ring is then introduced via a nucleophilic substitution reaction, and the sulfonamide group is added through a coupling reaction. The final product is obtained after purification by column chromatography.
科学的研究の応用
2-fluoro-5-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide has been extensively studied in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that 2-fluoro-5-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide inhibits the activity of several kinases, including BTK, ITK, and TXK. These kinases are involved in the regulation of various signaling pathways that are critical for the survival and proliferation of cancer cells and immune cells. In vivo studies have demonstrated that 2-fluoro-5-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide exhibits potent anti-tumor activity in xenograft models of lymphoma and leukemia. Additionally, 2-fluoro-5-(1-piperidinylsulfonyl)-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to be effective in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.
特性
IUPAC Name |
2-fluoro-N-(oxolan-2-ylmethyl)-5-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O4S/c18-16-7-6-14(25(22,23)20-8-2-1-3-9-20)11-15(16)17(21)19-12-13-5-4-10-24-13/h6-7,11,13H,1-5,8-10,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEXVLMFGKTBFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-(3-thienyl)propanamide](/img/structure/B6118790.png)
![N-[(1-isobutyl-4-piperidinyl)methyl]-2-(2-methoxyethyl)-N-methyl-1,3-benzoxazole-6-carboxamide](/img/structure/B6118796.png)
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[1-(2-thienyl)ethyl]benzamide](/img/structure/B6118797.png)
![2-[(1-phenyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B6118812.png)

![N-(2-methoxy-1-methylethyl)-1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B6118830.png)
![2-{4-[2-(2-fluorophenyl)-1-methylethyl]-1-piperazinyl}ethanol](/img/structure/B6118842.png)
![2-amino-5-(2-chlorophenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6118848.png)

![5-methyl-2-(4-methylphenyl)-4-({[4-(1-piperidinylsulfonyl)phenyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6118865.png)
![N~2~-(3-bromophenyl)-N~1~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6118871.png)

